Ethylnornicotine

Description

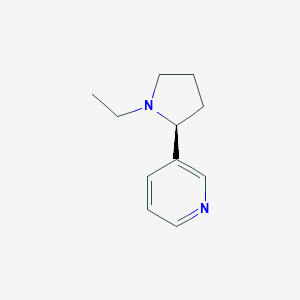

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-1-ethylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208522 | |

| Record name | Pyridine, 3-(1-ethyl-2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-92-0 | |

| Record name | 3-[(2S)-1-Ethyl-2-pyrrolidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1-ethyl-2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLNORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDP0B1I46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,S)-N-Ethylnornicotine chemical properties

An In-depth Technical Guide to the Chemical and Pharmacological Properties of (R,S)-N-Ethylnornicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-N-Ethylnornicotine, a synthetic homologue of nicotine and a derivative of nornicotine, is a chiral compound with significant research interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and chiral separation, and an exploration of its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Its selective affinity for nAChR subtypes makes it a valuable tool in neuroscience research and a potential lead compound in drug development for neurological disorders.

Core Chemical Properties

(R,S)-N-Ethylnornicotine is a racemic mixture containing equal amounts of the (R) and (S) enantiomers. Its fundamental chemical properties are summarized below.

Identifiers and General Properties

| Property | Value | Citation(s) |

| IUPAC Name | 3-(1-ethyl-2-pyrrolidinyl)pyridine | [1][2][3] |

| Synonyms | Homonicotine, (±)-N-Ethylnornicotine, rac-Ethylnornicotine | [4][5] |

| CAS Number | 86900-39-2 | [4][5][6] |

| Molecular Formula | C₁₁H₁₆N₂ | [5] |

| Molecular Weight | 176.26 g/mol | [5][6] |

| Appearance | Neat (liquid) | [4] |

| InChI Key | VXSLBTSUIZUVFX-UHFFFAOYSA-N | [4][6] |

| SMILES | CCN1CCCC1c1cccnc1 | [4] |

| Storage Temperature | 2-8 °C | [3] |

Physicochemical Properties

| Property | Value | Notes | Citation(s) |

| Boiling Point | Data not available | For comparison, the boiling point of nornicotine is 260 °C. | [7] |

| Melting Point | Not applicable (liquid at room temp.) | The substance is described as a neat liquid. | [4] |

| Solubility | Data not available | The predicted XLogP3 of 1.5 for the S-enantiomer suggests moderate lipophilicity. | [8] |

| pKa | Data not available | Expected to have two pKa values corresponding to the pyridine and pyrrolidine nitrogens. |

Pharmacology and Signaling Pathways

(R,S)-N-Ethylnornicotine's primary pharmacological significance lies in its differential affinity for the two major subtypes of nicotinic acetylcholine receptors (nAChRs) in the brain: α4β2 and α7. This selectivity allows it to be used as a pharmacological probe to distinguish the physiological roles of these receptor subtypes.

The ethyl group substitution on the pyrrolidine nitrogen, replacing the methyl group of nicotine, leads to a significant reduction in its interaction with α4β2 receptors. Conversely, its interaction with the α7 nAChR subtype is largely preserved. This profile is significant because the α4β2 subtype is strongly associated with the addictive properties of nicotine, while the α7 subtype is a key target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia. The compound also exhibits antinociceptive (pain-relieving) effects.

Caption: Signaling pathway of (R,S)-N-Ethylnornicotine at nAChR subtypes.

Experimental Protocols

The following sections detail the methodologies for the racemic synthesis of (R,S)-N-Ethylnornicotine and the subsequent analytical separation of its enantiomers.

Racemic Synthesis of (R,S)-N-Ethylnornicotine

The synthesis of racemic N-Ethylnornicotine is typically achieved through the N-alkylation of racemic nornicotine. Racemic nornicotine itself can be synthesized from precursors like myosmine.

Objective: To synthesize (R,S)-N-Ethylnornicotine from racemic nornicotine.

Materials:

-

(R,S)-Nornicotine

-

Ethyl iodide (or diethyl sulfate)

-

Anhydrous potassium carbonate (K₂CO₃) or similar non-nucleophilic base

-

Anhydrous acetonitrile (or acetone)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,S)-Nornicotine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 eq) to the solution. This will act as a base to deprotonate the pyrrolidine nitrogen.

-

Alkylation: To the stirred suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R,S)-N-Ethylnornicotine.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to obtain the pure racemic product.

Chiral HPLC Separation of (R) and (S) Enantiomers

Analytical separation of the enantiomers is crucial for determining enantiomeric excess and for pharmacological studies of the individual stereoisomers.

Objective: To separate and quantify the (R) and (S) enantiomers of N-Ethylnornicotine using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., α₁-acid glycoprotein (AGP) or cyclodextrin-based column)

-

(R,S)-N-Ethylnornicotine sample

-

HPLC-grade mobile phase solvents (e.g., isopropanol, methanol, acetonitrile)

-

HPLC-grade buffer (e.g., ammonium acetate or phosphate buffer)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the (R,S)-N-Ethylnornicotine sample in the mobile phase or a compatible solvent.

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase could be a mixture of an organic solvent (e.g., isopropanol) and an aqueous buffer.

-

Method Parameters:

-

Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 0.5 - 1.5 mL/min.[6]

-

Detection: Set the UV detector to a wavelength where the pyridine ring absorbs strongly, typically around 254 nm.[6]

-

Temperature: Maintain a constant column temperature (e.g., 25°C), as temperature can affect chiral resolution.

-

-

Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

-

Analysis: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Caption: Experimental workflow for synthesis and chiral analysis.

Applications in Research and Development

(R,S)-N-Ethylnornicotine serves multiple roles in scientific investigation:

-

Pharmacological Probe: Its selective action helps in elucidating the specific functions of α4β2 and α7 nAChR subtypes in the central nervous system.

-

Drug Discovery: The reduced activity at the α4β2 receptor suggests that derivatives might offer therapeutic benefits (e.g., cognitive enhancement) with a lower potential for addiction than nicotine-based compounds.

-

Analytical Standard: It is frequently used as an internal standard in chromatographic methods (GC-MS, HPLC) for the precise quantification of nicotine and its metabolites in biological fluids.[6]

-

Regulatory Science: The presence of N-Ethylnornicotine can be an indicator to help distinguish between synthetic nicotine and tobacco-derived nicotine in commercial products.[6]

References

- 1. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]

- 2. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]

- 3. (R,S)-N-Ethyl Nornicotine | 86900-39-2 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]

- 7. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Ethylnornicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylnornicotine, a homolog of nicotine, is a nicotinic acetylcholine receptor (nAChR) ligand characterized by the substitution of the N-methyl group of nicotine with an N-ethyl group. This structural modification significantly alters its pharmacological profile, particularly its interaction with different nAChR subtypes. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing available data on its receptor binding and functional activity, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes known information and provides context based on studies of related N-substituted nicotine analogs.

Data Presentation: Quantitative and Qualitative Summary

The in vitro biological activity of this compound is primarily characterized by its differential effects on the high-affinity α4β2 and the low-affinity α7 nAChR subtypes. The addition of an ethyl group to the pyrrolidine nitrogen introduces steric bulk, which profoundly impacts receptor interaction in a subtype-dependent manner.[1]

Table 1: Summary of In Vitro Biological Activity of this compound at nAChR Subtypes

| Parameter | α4β2 nAChR | α7 nAChR | Reference Compound (Nicotine) |

| Binding Affinity (Ki) | Reduced affinity compared to nicotine. Specific values are not widely reported, but the N-ethyl substitution is considered detrimental to binding.[1] A general trend suggests that increasing the n-alkyl chain length from methyl to longer chains can increase affinity for α4β2* receptors, implying the ethyl group may confer some level of affinity. | Interaction is largely preserved compared to nicotine.[1] | High affinity. |

| Potency (EC50/IC50) | Significantly decreased potency compared to nicotine.[1] | Smaller impact on potency compared to the α4β2 subtype.[1] | Potent agonist. |

| Efficacy | Significantly decreased efficacy compared to nicotine.[1] | Less impact on efficacy compared to the α4β2 subtype.[1] | Full agonist. |

Signaling Pathways

This compound, as a nicotinic acetylcholine receptor agonist, modulates the activity of ligand-gated ion channels, leading to the influx of cations (primarily Na+ and Ca2+) and subsequent cellular depolarization. This can trigger a cascade of downstream signaling events, including the release of various neurotransmitters. The subtype-selective profile of this compound suggests a differential modulation of these pathways compared to nicotine.

Experimental Protocols

The characterization of this compound's in vitro biological activity relies on established methodologies for studying ligand-receptor interactions and functional consequences. The following are detailed protocols for key experiments.

Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes expressed in cell lines or native tissues.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize cultured cells (e.g., HEK293 cells stably expressing the desired nAChR subtype) or brain tissue (e.g., rat cerebral cortex for α4β2, hippocampus for α7) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Assay for Functional Activity

This protocol is used to measure the functional effects (agonist or antagonist activity) of this compound on nAChRs expressed in Xenopus laevis oocytes.

Experimental Workflow:

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits (e.g., human α4 and β2).

-

Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential, typically between -50 mV and -90 mV.

-

-

Drug Application and Data Acquisition:

-

To determine agonist properties, apply increasing concentrations of this compound to the oocyte via the perfusion system and record the resulting inward currents.

-

To assess antagonist activity, co-apply a fixed concentration of acetylcholine (ACh) with varying concentrations of this compound.

-

Record the current responses using appropriate data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the current elicited by each concentration of the test compound.

-

For agonist activity, plot the normalized current response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax) relative to a full agonist like ACh.

-

For antagonist activity, determine the IC50 value from the inhibition of the ACh-evoked current.

-

In Vitro Metabolism

The primary metabolic pathway for N-alkylamines like this compound is oxidative N-dealkylation, which is predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme system in the liver.[1] In vitro studies using liver microsomes can elucidate the metabolic fate of this compound. The predicted primary metabolites are nornicotine and acetaldehyde, resulting from the cleavage of the N-ethyl group.[1] Nornicotine can be further metabolized to compounds such as norcotinine.

Conclusion

The in vitro biological activity of this compound is characterized by a distinct nAChR subtype selectivity profile, with significantly reduced activity at α4β2 receptors and relatively preserved interaction with α7 receptors compared to nicotine.[1] This profile is a direct consequence of the N-ethyl substitution on the pyrrolidine ring. While comprehensive quantitative data remains to be fully elucidated in the public domain, the methodologies outlined in this guide provide a robust framework for the detailed in vitro characterization of this compound and other novel nAChR ligands. Further research is warranted to precisely quantify its binding affinities, potencies, and efficacies across a wider range of nAChR subtypes and to explore its downstream signaling consequences. Such data will be invaluable for drug development professionals seeking to design selective nAChR modulators for various therapeutic applications.

References

N-Ethylnornicotine: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, presents a unique pharmacological profile of significant interest in neuropharmacology and drug development.[1][2][3] This document provides an in-depth analysis of its mechanism of action, focusing on its differential interaction with nicotinic acetylcholine receptor (nAChR) subtypes. We consolidate available data on its receptor activity, downstream signaling, and metabolic pathways. This guide includes detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Differential nAChR Subtype Selectivity

The primary mechanism of action for N-Ethylnornicotine is its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1][4] Unlike nicotine, which acts as a broad-spectrum agonist, N-Ethylnornicotine exhibits significant selectivity for different nAChR subtypes. This selectivity is the cornerstone of its distinct pharmacological properties.

The substitution of an ethyl group for the methyl group on the pyrrolidine nitrogen (as seen in nicotine) introduces steric bulk that profoundly alters receptor binding and activation in a subtype-dependent manner.[1]

-

α4β2 Subtype: This receptor subtype is strongly associated with the addictive properties of nicotine.[1] N-Ethylnornicotine displays significantly reduced binding affinity and functional activity at α4β2 receptors compared to nicotine. The N-ethyl substitution is considered highly detrimental to its interaction with this subtype, suggesting it would be substantially less potent in eliciting the primary reinforcing and addictive effects of nicotine.[1]

-

α7 Subtype: In contrast to its effect on α4β2, the activity of N-Ethylnornicotine at the α7 nAChR subtype is largely preserved.[1] This receptor is a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1] The preserved activity at α7 receptors, combined with reduced activity at α4β2 receptors, suggests a potential therapeutic profile with a lower dependence liability.[1]

Quantitative Pharmacological Data

While specific Ki or EC50 values for N-Ethylnornicotine are not extensively reported in publicly available literature, a clear structure-activity relationship has been established for related N-substituted nornicotine analogs.[1] The available data is summarized comparatively below.

| Parameter | N-Ethylnornicotine | Nicotine (for comparison) | Receptor Subtype | Reference |

| Binding Affinity | Reduced | High | α4β2 | [1] |

| Functional Activity | Significantly Reduced (Agonism) | Potent Agonist | α4β2 | [1] |

| Binding Affinity | Low (Inferred from analogs) | Moderate | α7 | [1] |

| Functional Activity | Preserved | Agonist | α7 | [1] |

Note: The asterisk () indicates that α4β2-containing receptors are the high-affinity binding sites for nicotine in the brain.*

Downstream Signaling Pathways

The differential receptor activation by N-Ethylnornicotine leads to distinct downstream signaling cascades compared to nicotine. The preserved activity at α7 nAChRs is particularly important. α7 receptors are known to modulate the release of other neurotransmitters, notably glutamate. This can, in turn, influence both dopaminergic and GABAergic neuronal activity.[1]

The proposed primary signaling pathway for N-Ethylnornicotine is depicted below.

Caption: Signaling pathway of N-Ethylnornicotine at nAChR subtypes.

In Vivo Pharmacological Effects

Based on its mechanism of action and its relation to nicotine and nornicotine, N-Ethylnornicotine is expected to exhibit a range of in vivo effects.

-

Central Nervous System (CNS): Given its interaction with central nAChRs, CNS effects are plausible.[1] However, due to its reduced activity at α4β2 receptors, its influence on reward pathways and its reinforcing efficacy are expected to be lower than nicotine's.[1] The preserved α7 activity may contribute to effects on mood and cognition.[1]

-

Peripheral Nervous System: As a homologue of nicotine, N-Ethylnornicotine is described as having vasoconstrictor action, a known peripheral effect mediated by nAChRs in autonomic ganglia.[1][2][5] This can lead to physiological changes such as increased heart rate and blood pressure.[1]

Metabolism

The primary metabolic pathway for N-Ethylnornicotine is anticipated to be oxidative N-dealkylation, a common route for N-alkylamines.[1] This biotransformation is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes in the liver.[1]

The process involves the hydroxylation of the α-carbon on the ethyl group attached to the pyrrolidine nitrogen. This creates a transient, unstable carbinolamine intermediate, which then spontaneously decomposes to yield nornicotine and acetaldehyde.[1]

Caption: Proposed metabolic pathway for N-Ethylnornicotine.

Appendix: Representative Experimental Protocols

This protocol provides a general framework for determining the binding affinity of N-Ethylnornicotine for specific nAChR subtypes expressed in a cell line (e.g., HEK-293 cells).

Objective: To determine the inhibition constant (Ki) of N-Ethylnornicotine at a specific nAChR subtype (e.g., α4β2).

Materials:

-

HEK-293 cells stably expressing the desired nAChR subtype.

-

Radioligand (e.g., [125I]-Epibatidine or [³H]-Nicotine).

-

Test compound: N-Ethylnornicotine.

-

Non-specific binding control: A high concentration of a known ligand (e.g., 1 mM Nicotine).[4]

-

Binding buffer (e.g., PBS with 0.5% BSA).

-

Cell harvester and glass fiber filters (e.g., Whatman GF/B).[4]

-

Scintillation counter or gamma counter.

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the target nAChR subtype. Prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to all wells.

-

Competition: Add increasing concentrations of N-Ethylnornicotine to the experimental wells.

-

Controls:

-

Total Binding: Add radioligand and buffer only.

-

Non-specific Binding: Add radioligand and a saturating concentration of the non-specific control ligand (e.g., Nicotine).[4]

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[4]

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a suitable counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of N-Ethylnornicotine.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of N-Ethylnornicotine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]

- 2. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]

An In-depth Technical Guide on the Interaction of Ethylnornicotine with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between ethylnornicotine and nicotinic acetylcholine receptors (nAChRs). This compound, a homolog of nicotine, exhibits a distinct pharmacological profile characterized by its selectivity for certain nAChR subtypes. This document consolidates quantitative data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in the study of nAChRs and the development of novel therapeutics targeting this receptor system.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties. This compound, a derivative of nornicotine, demonstrates a unique interaction with these receptors, showing preferential activity at specific subtypes. Understanding this interaction is pivotal for elucidating the structure-activity relationships of nicotinic ligands and for the rational design of subtype-selective compounds with therapeutic potential.

Quantitative Data on this compound-nAChR Interaction

The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional potency (EC50/IC50) at various nAChR subtypes. The following table summarizes the available quantitative data for this compound in comparison to nicotine.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, µM) |

| This compound | α4β2 | 26 | 130 |

| α7 | 2,400 | 17 | |

| Nicotine | α4β2 | 1 | 1.3 |

| α7 | 1,700 | 12 |

Note: Data is compiled from available literature. Variations may exist between different studies and experimental conditions.

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on a variety of in vitro and in vivo experimental techniques. This section details the methodologies for two key experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the binding affinity of a compound for a specific receptor.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for nAChR subtypes.

Principle: This assay measures the ability of a non-radioactive compound (the "competitor," e.g., this compound) to displace a radioactive ligand (e.g., [³H]-epibatidine) that is known to bind to the receptor of interest. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[2]

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]-epibatidine).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target nAChR subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the washed membranes in the assay buffer.[2]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).[2]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.[1]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific binding against the logarithm of the competitor concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]

Electrophysiology (Two-Electrode Voltage Clamp and Patch Clamp)

Electrophysiological techniques are used to measure the functional activity of ligands at ion channels, such as nAChRs.[3][4][5]

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound at specific nAChR subtypes.

Principle: These techniques measure the ion flow through nAChRs in response to the application of a ligand. In voltage-clamp mode, the membrane potential of the cell is held constant, allowing for the direct measurement of the current flowing through the ion channels.

A. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Recording chamber.

-

Two microelectrodes (voltage and current).

-

Amplifier and data acquisition system.

-

Perfusion system.

-

Recording solution (e.g., Ba²⁺ Ringer's solution).

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[3]

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Ligand Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: Record the current responses evoked by this compound. Plot the peak current amplitude against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

B. Whole-Cell Patch Clamp in Mammalian Cells:

Materials:

-

Mammalian cells expressing the nAChR subtype of interest.

-

Patch pipette filled with internal solution.

-

Recording chamber with external solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system.

Procedure:

-

Cell Culture: Culture mammalian cells (e.g., HEK293, SH-SY5Y) and transfect them with the cDNAs for the desired nAChR subunits.

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip diameter of 1-2 µm and fill it with an appropriate internal solution.

-

Giga-seal Formation: Using a micromanipulator, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal").[5]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Ligand Application: Clamp the cell's membrane potential and apply this compound through the perfusion system.

-

Data Acquisition and Analysis: Record the resulting currents and analyze the data as described for TEVC to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of this compound with nAChRs initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these signaling pathways and the workflows of the key experimental techniques described above.

In Vivo Behavioral Effects

While comprehensive in vivo studies specifically investigating this compound are limited, research on the related compound nornicotine provides valuable insights into its potential behavioral effects. Nornicotine has been shown to substitute for the discriminative stimulus effects of nicotine in rats, suggesting that it may share similar subjective effects.[1] Additionally, studies have demonstrated that nornicotine can increase dopamine release in the striatum, a key process in reward and reinforcement.[2][6] High doses of nornicotine have been observed to increase locomotor activity and can blunt the stimulant effects of nicotine.[7] These findings suggest that this compound, as a structural analog, may also modulate locomotor activity and possess reinforcing properties, though further dedicated in vivo studies are necessary to fully characterize its behavioral pharmacology.

Conclusion

This compound presents a compelling pharmacological profile, distinguished by its preferential interaction with specific nAChR subtypes. The data and methodologies presented in this guide underscore the importance of subtype-selective ligands in advancing our understanding of the nicotinic cholinergic system. The provided experimental protocols offer a framework for the continued investigation of this compound and other novel nAChR modulators. The visualization of signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex processes involved. Further research, particularly comprehensive in vivo behavioral studies and detailed analyses of downstream signaling cascades specifically triggered by this compound, will be crucial in fully elucidating its therapeutic potential and its role as a tool for probing nAChR function. This guide serves as a foundational resource to support these future endeavors.

References

- 1. (-)-Nornicotine partially substitutes for (+)-amphetamine in a drug discrimination paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct metabolism studies on Ethylnornicotine are limited in publicly available scientific literature. The following guide is based on established metabolic pathways of nicotine and its analogs, providing a predictive framework for the biotransformation of this compound. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as a reference for designing and interpreting studies on this compound.

Introduction

This compound is a tertiary amine and an analog of nicotine. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential pharmacological activity, and toxicological risk. By analogy to nicotine, the metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions. This guide provides a comprehensive overview of the predicted primary metabolic pathways, the enzymes likely involved, and detailed experimental protocols for their investigation.

Primary Metabolic Pathways

The metabolism of this compound is anticipated to be predominantly hepatic, involving a series of enzymatic reactions to increase its polarity and facilitate its excretion.

Phase I Metabolism: Oxidative De-ethylation

The principal initial metabolic pathway for this compound is predicted to be oxidative N-dealkylation, specifically the removal of the N-ethyl group. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1]

The proposed mechanism involves the hydroxylation of the carbon atom on the ethyl group that is directly attached to the nitrogen of the pyrrolidine ring (α-carbon). This forms an unstable carbinolamine intermediate, which then spontaneously decomposes to yield nornicotine and acetaldehyde .[1]

Key Enzymes: Based on extensive research on nicotine metabolism, the primary enzymes responsible for this transformation in humans are expected to be CYP2A6 and, to a lesser extent, CYP2B6 .[1]

Further Metabolism of Nornicotine

Nornicotine, the primary metabolite of this compound, is itself metabolically active and can undergo further biotransformation. The major subsequent metabolite is expected to be norcotinine .[1] Other potential metabolic transformations could include the formation of isomeric pyrrolines, such as myosmine.[1]

Phase II Metabolism: Glucuronidation

To enhance water solubility and facilitate renal excretion, this compound and its primary metabolite, nornicotine, are likely to undergo Phase II conjugation reactions. The most common of these is glucuronidation, where a glucuronic acid moiety is attached to the molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For tertiary amines like this compound and its metabolites, N-glucuronidation is a common pathway.

Quantitative Data on Nicotine and Analog Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for Nicotine C-oxidation by Human CYP Isoforms

| CYP Isoform | Km (μM) | Vmax (nmol/min per nmol P450) |

| CYP2A6 | 11.0 | 11.0 |

| CYP2B6 | 105 | 8.2 |

| CYP2D6 | 132 | 8.6 |

Data sourced from studies on nicotine metabolism.

Table 2: Relative Contribution of CYP Isoforms to Nicotine C-oxidation in Human Liver Microsomes

| Substrate Concentration | Major Contributing CYP Isoform(s) |

| Low (e.g., 10 μM) | CYP2A6 |

| High (e.g., 500 μM) | CYP2A6 and CYP2B6 |

This highlights the concentration-dependent role of different CYP enzymes in nicotine metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound, adapted from established protocols for nicotine and its analogs.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for its metabolism.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, ticlopidine for CYP2B6, and coumarin for CYP2A6)

-

Recombinant human CYP enzymes (e.g., CYP2A6, CYP2B6)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (e.g., deuterated this compound or a structurally similar compound)

Procedure:

-

Prepare an incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), phosphate buffer, and this compound at various concentrations.

-

For enzyme inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for a defined period before adding this compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS.

Reaction Phenotyping with Recombinant Enzymes:

-

Incubate this compound with individual recombinant human CYP enzymes in the presence of an NADPH regenerating system.

-

Analyze the formation of metabolites to identify which specific CYP isoforms are capable of metabolizing the compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop specific MRM transitions for this compound and its predicted metabolites (nornicotine, norcotinine). This involves optimizing the precursor ion (Q1) and product ion (Q3) masses and collision energies for each analyte.

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Visualizations of Metabolic Pathways and Experimental Workflows

Caption: Predicted primary metabolic pathway of this compound.

Caption: Workflow for in vitro metabolism studies of this compound.

References

The Role of Cytochrome P450 Enzymes in the Metabolism of Ethylnornicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylnornicotine, an analogue of the primary nicotine metabolite nornicotine, is anticipated to undergo significant metabolism mediated by the cytochrome P450 (CYP) enzyme system. Drawing parallels from the extensively studied metabolism of nicotine and nornicotine, this guide elucidates the probable roles of specific CYP450 isoforms, particularly CYP2A6 and CYP2B6, in the biotransformation of this compound. This document provides a comprehensive overview of the likely metabolic pathways, summarizes relevant kinetic data from analogous compounds, details established experimental protocols for characterization, and presents visual workflows to aid in the design and interpretation of studies focused on this compound metabolism. The information herein is critical for understanding the pharmacokinetic profile, potential drug-drug interactions, and toxicological assessment of this compound.

Introduction to CYP450 Enzymes and Xenobiotic Metabolism

The cytochrome P450 superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including drugs, environmental toxins, and other foreign compounds.[1][2][3] These heme-containing monooxygenases, primarily located in the liver, introduce or expose functional groups on substrate molecules, thereby increasing their polarity and facilitating their subsequent excretion.[1][3] The activity of CYP450 enzymes is a major determinant of the pharmacokinetic properties and pharmacological effects of numerous substances.[4] Among the various isoforms, the CYP1, CYP2, and CYP3 families are predominantly involved in drug metabolism.[4]

The Role of Specific CYP450 Isoforms in this compound Metabolism

While direct studies on this compound metabolism are limited, extensive research on the structurally similar compound, nornicotine (the N-demethylated metabolite of nicotine), provides a strong basis for predicting the key enzymes involved in this compound's biotransformation. The primary metabolic transformation of interest for this compound is N-de-ethylation.

Based on studies of nicotine N-demethylation to nornicotine, CYP2A6 and CYP2B6 are the principal enzymes expected to catalyze the N-de-ethylation of this compound.[5][6]

-

CYP2A6: This isoform is the primary enzyme responsible for nicotine C-oxidation to cotinine and also exhibits high-affinity activity in the N-demethylation of nicotine to nornicotine.[5][7][8] It is therefore highly probable that CYP2A6 plays a significant role in the metabolism of this compound, particularly at lower, physiologically relevant concentrations.

-

CYP2B6: This enzyme has been shown to have a higher maximal velocity for nicotine N-demethylation compared to CYP2A6, suggesting it is a key contributor at higher substrate concentrations.[5][6] Given its role in metabolizing a diverse range of substrates, CYP2B6 is also a strong candidate for involvement in this compound metabolism.[9][10]

Other CYP450 isoforms may have minor roles in the metabolism of this compound, but CYP2A6 and CYP2B6 are predicted to be the major contributors.

Quantitative Data on N-Dealkylation by CYP2A6 and CYP2B6

The following tables summarize the kinetic parameters for the N-demethylation of nicotine to nornicotine, which can be used as a surrogate to estimate the kinetics of this compound N-de-ethylation. These values are derived from in vitro studies using human liver microsomes and recombinant CYP enzymes.

Table 1: Kinetic Parameters for Nicotine N-Demethylation in Human Liver Microsomes [5][6]

| Parameter | High-Affinity Component (Presumed CYP2A6) | Low-Affinity Component (Presumed CYP2B6) |

| Apparent Km (μM) | 173 ± 70 | 619 ± 68 |

| Vmax (pmol/min/mg) | 57 ± 17 | 137 ± 6 |

Table 2: Kinetic Parameters for Nicotine N-Demethylation by Recombinant Human CYP Isoforms [5][6]

| Enzyme | Apparent Km (μM) | Intrinsic Clearance (CLint, nl/min/pmol P450) |

| CYP2A6 | 49 ± 12 | 5.1 |

| CYP2B6 | 550 ± 46 | 12.5 |

Note: Data presented are for nicotine N-demethylation and should be considered as an estimation for this compound N-de-ethylation. Further experimental validation is required.

Metabolic Pathways of this compound

The predicted primary metabolic pathway for this compound is N-de-ethylation, catalyzed by CYP2A6 and CYP2B6, to form nornicotine and acetaldehyde. Nornicotine can then undergo further metabolism.

Experimental Protocols for Characterizing this compound Metabolism

To definitively identify the CYP450 enzymes responsible for this compound metabolism and to determine the kinetic parameters, a series of in vitro experiments are recommended.

CYP450 Reaction Phenotyping

Reaction phenotyping aims to identify the specific CYP isoforms involved in the metabolism of a test compound.[11][12][13][14][15]

5.1.1. Incubation with Human Liver Microsomes (HLMs)

HLMs contain a full complement of CYP450 enzymes and are a standard in vitro model for metabolism studies.[16][17][18][19]

-

Objective: To determine the overall rate of this compound metabolism and to identify the major contributing CYP families using selective chemical inhibitors.

-

Materials:

-

Pooled human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, ticlopidine for CYP2C19, sulfaphenazole for CYP2C9, and 8-methoxypsoralen for CYP2A6, and thioTEPA for CYP2B6).

-

LC-MS/MS for metabolite quantification.[20]

-

-

Procedure:

-

Pre-incubate HLMs, this compound, and the selective inhibitor (or vehicle control) in phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent (e.g., cold acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of this compound and the formation of nornicotine.

-

The percentage of inhibition by each selective inhibitor is calculated to infer the contribution of the respective CYP isoform.

-

5.1.2. Incubation with Recombinant Human CYP Enzymes (rCYPs)

rCYPs allow for the direct assessment of the metabolic capability of individual CYP isoforms.[13]

-

Objective: To confirm the involvement of specific CYP isoforms identified in the HLM inhibition assay and to determine their kinetic parameters.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2A6, CYP2B6, and a panel of other major isoforms) co-expressed with NADPH-cytochrome P450 reductase.

-

This compound

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS

-

-

Procedure:

-

Incubate each rCYP isoform with a range of this compound concentrations in phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

Quench the reaction and process the samples as described for the HLM assay.

-

Analyze by LC-MS/MS to measure metabolite formation.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[21][22]

-

Conclusion

References

- 1. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic variability in CYP2A6 and the pharmacokinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro-in vivo correlations of human (S)-nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Hepatic CYP2A6 levels and nicotine metabolism: Impact of genetic, physiologic, environmental, and epigenetic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmafocuseurope.com [pharmafocuseurope.com]

- 10. Comprehensive Review of CYP2B6 Transcriptional Modulators, Variants, and Their Role in Drug Interactions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. enamine.net [enamine.net]

- 12. criver.com [criver.com]

- 13. criver.com [criver.com]

- 14. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 15. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 19. scilit.com [scilit.com]

- 20. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Metabolic Fate of (R,S)-N-Ethylnornicotine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-N-Ethylnornicotine, a homolog of nicotine, is a derivative of nornicotine with vasoconstrictor properties. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a predictive overview of the metabolism of (R,S)-N-Ethylnornicotine, based on established metabolic pathways of structurally similar compounds, particularly nicotine. This document outlines the probable primary and secondary metabolites, the enzymatic systems likely involved, and detailed experimental protocols for their identification and quantification.

Predicted Metabolic Pathways

The metabolism of (R,S)-N-Ethylnornicotine is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. By analogy to nicotine metabolism, the key transformations are expected to be oxidative N-dealkylation and subsequent oxidation.

Phase I Metabolism

The primary predicted metabolic pathway for (R,S)-N-Ethylnornicotine, an N-alkylamine, is oxidative N-de-ethylation . This reaction is predominantly catalyzed by the Cytochrome P450 superfamily of enzymes.[1] This initial step is expected to yield two primary metabolites:

-

Nornicotine: The direct product resulting from the cleavage of the N-ethyl group.[1]

-

Acetaldehyde: The corresponding aldehyde formed from the detached ethyl group.[1]

Following the formation of nornicotine, further oxidative metabolism is likely to occur, leading to the formation of norcotinine .[1]

The primary CYP enzymes implicated in the metabolism of the structurally related compound, nicotine, are CYP2A6 and CYP2B6. It is highly probable that these same isozymes are involved in the metabolism of (R,S)-N-Ethylnornicotine.

Phase II Metabolism

While not explicitly investigated for (R,S)-N-Ethylnornicotine, Phase II metabolism typically involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For nicotine and its metabolites, glucuronidation is a known pathway. Therefore, it is plausible that nornicotine and norcotinine could undergo N-glucuronidation.

Data Presentation: Predicted Metabolites and Enzymes

The following table summarizes the predicted metabolites of (R,S)-N-Ethylnornicotine and the key enzymes likely responsible for their formation. It is important to note that specific quantitative kinetic data (e.g., K_m, V_max, intrinsic clearance) for (R,S)-N-Ethylnornicotine are not currently available in the public domain. The generation of such data would require dedicated in vitro metabolism studies as outlined in the "Experimental Protocols" section.

| Parent Compound | Metabolic Reaction | Predicted Metabolite | Key Enzymes (Predicted) | Quantitative Data (Predicted) |

| (R,S)-N-Ethylnornicotine | Oxidative N-De-ethylation | Nornicotine | CYP2A6, CYP2B6 | Data not available. Can be determined via in vitro assays. |

| (R,S)-N-Ethylnornicotine | Oxidative N-De-ethylation | Acetaldehyde | CYP2A6, CYP2B6, Aldehyde Dehydrogenase | Data not available. |

| Nornicotine | Oxidative Metabolism | Norcotinine | CYP2A6 | Data not available. Can be determined via in vitro assays. |

Experimental Protocols

To empirically determine the metabolic profile and kinetic parameters of (R,S)-N-Ethylnornicotine, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CL_int) of (R,S)-N-Ethylnornicotine in HLM.

Materials:

-

(R,S)-N-Ethylnornicotine

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the matrix)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of (R,S)-N-Ethylnornicotine in a suitable solvent (e.g., DMSO, methanol).

-

In a 96-well plate, pre-warm HLM suspended in phosphate buffer to 37°C.

-

Add the (R,S)-N-Ethylnornicotine stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t_½) and intrinsic clearance (CL_int).

Metabolite Identification and Profiling using LC-MS/MS

Objective: To identify and semi-quantitatively profile the metabolites of (R,S)-N-Ethylnornicotine.

Materials:

-

Samples from the in vitro metabolic stability assay.

-

High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Metabolite identification software.

Procedure:

-

Analyze the quenched samples from the metabolic stability assay using a high-resolution LC-MS/MS system.

-

Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.

-

Process the data using metabolite identification software to search for predicted metabolites (e.g., nornicotine, norcotinine) and to identify novel metabolites based on mass shifts from the parent compound.

-

Compare the fragmentation patterns of the suspected metabolites with those of authentic reference standards, if available, to confirm their identity.

Quantitative Analysis of Nornicotine and Norcotinine by LC-MS/MS

Objective: To develop a validated method for the quantification of the predicted primary and secondary metabolites.

Materials:

-

Reference standards for nornicotine and norcotinine.

-

Deuterated internal standards for nornicotine (e.g., nornicotine-d4) and norcotinine (e.g., norcotinine-d4).

-

Biological matrix (e.g., plasma, urine, or microsomal incubation supernatant).

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

-

Sample Preparation:

-

Spike the biological matrix with known concentrations of nornicotine and norcotinine to prepare calibration standards and quality control (QC) samples.

-

Add the internal standards to all samples, calibrators, and QCs.

-

Perform protein precipitation followed by SPE or LLE to extract the analytes.[2][3]

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.[2]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., C18 or HILIC) for chromatographic separation.[3]

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes and their internal standards.

-

Optimize the MRM transitions and collision energies for each analyte.

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the concentrations of nornicotine and norcotinine in the unknown samples using the calibration curve.

-

Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.[2][3]

-

Mandatory Visualizations

Predicted Metabolic Pathway of (R,S)-N-Ethylnornicotine

Caption: Predicted metabolic pathway of (R,S)-N-Ethylnornicotine.

Experimental Workflow for Metabolite Identification and Quantification

Caption: Workflow for metabolite analysis of (R,S)-N-Ethylnornicotine.

References

- 1. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]

- 2. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

Ethylnornicotine as a Homologue of Nicotine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylnornicotine, a synthetic homologue of nicotine, presents a unique pharmacological profile with significant implications for neuroscience research and drug development. By virtue of the substitution of the N-methyl group of nicotine with an N-ethyl group, this compound exhibits differential selectivity for nicotinic acetylcholine receptor (nAChR) subtypes. This whitepaper provides a comprehensive technical overview of this compound, covering its chemical synthesis, pharmacological properties, metabolism, and the relevant experimental methodologies. Particular emphasis is placed on its distinct interaction with nAChR subtypes compared to nicotine, highlighting its potential as a valuable tool for dissecting the complex roles of these receptors in the central nervous system.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through its interaction with a diverse family of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including cognitive function, reward, and addiction. The study of nicotine homologues, such as this compound, offers a powerful strategy to probe the structure-activity relationships of nAChR ligands and to develop novel therapeutic agents with improved selectivity and safety profiles.

This compound is a derivative of nornicotine where an ethyl group is attached to the pyrrolidine nitrogen.[1] This seemingly minor structural modification leads to significant alterations in its pharmacological properties, particularly its affinity and efficacy at different nAChR subtypes.[1] Understanding these differences is crucial for elucidating the specific roles of various nAChR subtypes in mediating the complex effects of nicotinic compounds. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound.

Chemical Properties and Synthesis

(R,S)-N-Ethylnornicotine is a homologue of nicotine and a derivative of nornicotine.[2][3] It is also known by other names such as Homonicotine and 3-(1-Ethyl-2-pyrrolidinyl)pyridine.[2]

Table 1: Chemical and Physical Properties of (R,S)-N-Ethylnornicotine

| Property | Value | Reference |

| CAS Number | 86900-39-2 | [2] |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Molecular Weight | 176.26 g/mol | [2] |

| Appearance | Neat | [2] |

| SMILES | CCN1CCCC1c1cccnc1 | [2] |

| InChI | InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | [2] |

Synthesis of (R,S)-N-Ethylnornicotine

The synthesis of (R,S)-N-Ethylnornicotine can be achieved through the N-alkylation of (R,S)-nornicotine. A general procedure for the enantioselective synthesis of nornicotine and its analogues provides a basis for this synthesis.[4] The following protocol is a representative method for the ethylation of nornicotine.

Experimental Protocol: Synthesis of (R,S)-N-Ethylnornicotine

Materials:

-

(R,S)-Nornicotine

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R,S)-nornicotine (1.0 eq) in dry acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford (R,S)-N-Ethylnornicotine.

Pharmacology at Nicotinic Acetylcholine Receptors

The primary pharmacological distinction between this compound and nicotine lies in their differential affinities and functional activities at various nAChR subtypes. Research indicates that N-Ethylnornicotine displays significantly reduced activity at α4β2 receptors compared to nicotine, while its interaction with the α7 nAChR subtype is largely preserved.[1]

Binding Affinity

Table 2: Binding Affinities (Kᵢ, nM) of Nicotine at Human nAChR Subtypes

| nAChR Subtype | Radioligand | Nicotine Kᵢ (nM) | Reference |

| α4β2 | [³H]Epibatidine | 0.46 ± 0.06 | [4] |

| α3β4 | [¹²⁵I]Epibatidine | 1.17 ± 0.14 (IC₅₀) | [4] |

| α7 | [¹²⁵I]α-Bungarotoxin | ~1000 | [5] |

| α6β2 | [¹²⁵I]α-CtxMII | High Affinity | [4] |

| Note: Data for this compound is not available in a comparable format. |

Functional Activity

Similar to binding affinity data, a direct comparison of EC₅₀ values for this compound and nicotine is limited. However, studies on nornicotine, the primary metabolite of this compound, provide some insight into the functional consequences of altering the N-substituent of nicotine. Nornicotine is a potent agonist at α6-containing and α7 nAChRs.[6]

Table 3: Functional Activities (EC₅₀, µM) of Nicotine and Nornicotine at Human nAChR Subtypes

| nAChR Subtype | Nicotine EC₅₀ (µM) | Nornicotine EC₅₀ (µM) | Reference |

| α4β2 | 1.0 ± 0.2 | >100 | [7] |

| α3β4 | 42.4 ± 2.2 | 70.6 ± 8.2 | [7] |

| α7 | 54.5 ± 10.6 | ~17 | [6][7] |

| α6/α3β2β3 | 0.7 ± 0.1 | 3.6 ± 0.3 | [7] |

| Note: Data for this compound is not available in a comparable format. |

Metabolism

The primary metabolic pathway for N-alkylamines like this compound is oxidative N-dealkylation.[1] This process is predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily in the liver.[1] The metabolism of this compound involves the hydroxylation of the α-carbon of the ethyl group, leading to an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield nornicotine and acetaldehyde.[1]

Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes

Materials:

-

(R,S)-N-Ethylnornicotine

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubate the microsomal suspension at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding (R,S)-N-Ethylnornicotine (at a desired concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of the metabolite (nornicotine) using a validated LC-MS/MS method.

Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like nicotine or its homologues, undergo a conformational change to open an ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[5] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

The α7 nAChR, at which this compound retains significant activity, is particularly known for its high calcium permeability.[8] The resulting increase in intracellular calcium can trigger a variety of signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.